1-(4-Fluoro-2-methylphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

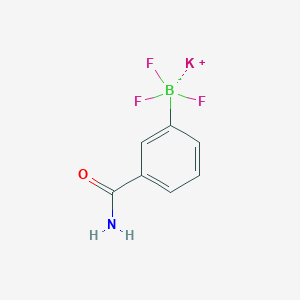

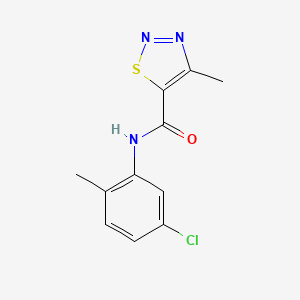

“1-(4-Fluoro-2-methylphenyl)piperazine” is a chemical compound with the CAS Number: 307952-16-5 . It has a molecular weight of 194.25 and its IUPAC name is 1-(4-fluoro-2-methylphenyl)piperazine . It is a white to yellow solid .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(4-Fluoro-2-methylphenyl)piperazine”, has been a topic of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The InChI code for “1-(4-Fluoro-2-methylphenyl)piperazine” is 1S/C11H15FN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“1-(4-Fluoro-2-methylphenyl)piperazine” is a white to yellow solid . The storage temperature is 2-8°C .

Scientific Research Applications

Therapeutic Uses and Drug Design

Piperazine derivatives, including 1-(4-Fluoro-2-methylphenyl)piperazine, play a significant role in the design of therapeutic drugs. Their diverse applications cover antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory treatments. The modification of the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, highlighting the versatility and importance of piperazine derivatives in drug discovery and development. The structural flexibility of piperazine rings allows for the discovery of drug-like elements that can be tailored for various diseases, underscoring the broad potential of piperazine-based molecules in pharmacotherapy (Rathi et al., 2016).

Antimicrobial and Antituberculosis Activity

Piperazine compounds have been identified as key building blocks in drugs targeting Mycobacterium tuberculosis, showing potent activity against both drug-sensitive and multidrug-resistant strains. These findings are crucial in the fight against tuberculosis, especially given the rising resistance to existing medications. The ability of piperazine derivatives to serve as a foundation for developing effective antituberculosis agents is a testament to their significance in addressing global health challenges (Girase et al., 2020).

Role in Antidepressant Development

The presence of a piperazine substructure is a common feature in many marketed antidepressants, indicating its critical role in the efficacy of these medications. The piperazine moiety is not only favorable for CNS pharmacokinetics but also plays a significant role in binding conformations, influencing the design and development of novel antidepressants. This underscores the importance of understanding the structure-activity relationships (SAR) of piperazine-based antidepressants to enhance their efficacy and potency (Kumar et al., 2021).

Safety and Hazards

properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQGSYVHVJZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2712841.png)

![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B2712844.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2712846.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2712847.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2712848.png)

![2-fluoro-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712853.png)

![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2712858.png)

![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)